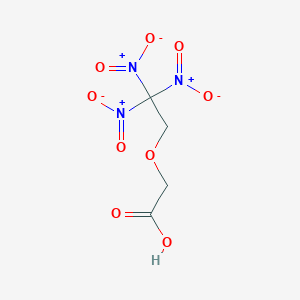

(2,2,2-Trinitroethoxy)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

138648-90-5 |

|---|---|

Molecular Formula |

C4H5N3O9 |

Molecular Weight |

239.10 g/mol |

IUPAC Name |

2-(2,2,2-trinitroethoxy)acetic acid |

InChI |

InChI=1S/C4H5N3O9/c8-3(9)1-16-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9) |

InChI Key |

NBHZSAMMNNJMJK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,2 Trinitroethoxy Acetic Acid

Established Synthetic Pathways for (2,2,2-Trinitroethoxy)acetic Acid

While no single "established" pathway for the synthesis of this compound is readily available in open literature, a logical approach can be constructed from known reactions involving similar energetic compounds.

A plausible and logical route to this compound involves the synthesis of a suitable precursor, 2-(2,2,2-trinitroethoxy)ethanol, followed by its oxidation.

A known method for preparing a similar compound, 2,2,2-trinitroethyl 2-nitroxyethyl ether (TNEN), involves the reaction of 2,2,2-trinitroethyl 2-hydroxyethyl ether with a nitrating agent. google.com The precursor, 2,2,2-trinitroethyl 2-hydroxyethyl ether, is a key intermediate that could potentially be oxidized to form this compound. The synthesis of this precursor involves the reaction of trimethylsilyl (B98337) iodide with 1,3-dioxolane (B20135) to produce iodomethyl 2-(trimethylsilyloxy)ethyl ether, which then reacts with nitroform in dimethylformamide to yield the crude 2,2,2-trinitroethyl 2-hydroxyethyl ether mixture. google.com

The subsequent oxidation of 2-(2,2,2-trinitroethoxy)ethanol to the corresponding carboxylic acid is a standard organic transformation. solubilityofthings.comslideshare.net Various oxidizing agents can be employed for this purpose, with the choice depending on the substrate's sensitivity and the desired selectivity.

| Oxidizing Agent | Conditions | Potential Outcome |

| Jones' Reagent (CrO₃/H₂SO₄/acetone) | Typically at room temperature or below | Strong oxidation to the carboxylic acid. imperial.ac.uk |

| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral conditions | Can be a very strong oxidizing agent. solubilityofthings.com |

| Pyridinium Chlorochromate (PCC) | Milder conditions in organic solvents | Usually oxidizes primary alcohols to aldehydes. solubilityofthings.com |

It is crucial to note that the energetic nature of the trinitroethoxy group necessitates careful selection of the oxidant and reaction conditions to avoid decomposition or unintended side reactions.

Alternative oxidative routes could bypass the isolation of the alcohol intermediate. For instance, the direct oxidation of a suitable precursor, such as an ether formed from 2,2,2-trinitroethanol (B8594733) and an alkene, could be considered. The synthesis of 2,2,2-trinitroethyl vinyl ether has been reported, which could potentially be a substrate for an oxidative cleavage reaction to yield the desired acetic acid derivative. prepchem.com However, controlling the selectivity of such a reaction would be a significant challenge.

Another approach could involve a two-step oxidation process where the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. researchgate.netrsc.orgethz.ch This can sometimes offer better control and higher yields compared to a direct, harsh oxidation.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the chemistry of its key precursors and the efficiency of the transformations that link them.

2,2,2-Trinitroethanol is the cornerstone precursor, providing the energetic trinitromethyl group. nih.govnih.gov Its reactivity, particularly the acidity of its hydroxyl group, is significantly influenced by the strong electron-withdrawing nature of the three nitro groups. This property makes it a viable nucleophile in etherification reactions.

The synthesis of ethers from 2,2,2-trinitroethanol can be challenging due to its reduced nucleophilicity compared to simple alcohols and its propensity to undergo retro-Henry reaction under basic conditions. rsc.org However, methods for the synthesis of its ethers have been developed. For example, the reaction of 2,2,2-trinitroethanol with divinyl ether in the presence of a mercury catalyst yields 2,2,2-trinitroethyl vinyl ether. prepchem.com This demonstrates the feasibility of forming the crucial C-O-C ether linkage.

A more direct approach, analogous to the Williamson ether synthesis, would involve the reaction of the sodium or potassium salt of 2,2,2-trinitroethanol with a suitable two-carbon electrophile, such as a haloacetate. wikipedia.orgmasterorganicchemistry.comjk-sci.combyjus.comnumberanalytics.com

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Intermediate |

| Sodium 2,2,2-trinitroethoxide | Ethyl bromoacetate | Williamson Ether Synthesis | Ethyl (2,2,2-trinitroethoxy)acetate |

| 2,2,2-Trinitroethanol | Ethylene (B1197577) oxide | Ring-opening etherification | 2-(2,2,2-Trinitroethoxy)ethanol |

The resulting ester from the Williamson synthesis could then be hydrolyzed to the target carboxylic acid.

The final and critical step in the proposed synthesis is the conversion of a precursor functional group into the acetic acid moiety. This is a classic example of a functional group interconversion. solubilityofthings.comslideshare.netimperial.ac.uk

If the synthetic route proceeds through the 2-(2,2,2-trinitroethoxy)ethanol intermediate, its oxidation is the key transformation. The choice of oxidizing agent is paramount, as it must be potent enough to convert the primary alcohol to a carboxylic acid without cleaving the ether linkage or decomposing the energetic nitro groups. solubilityofthings.comimperial.ac.uk

Alternatively, if an ester intermediate like ethyl (2,2,2-trinitroethoxy)acetate is synthesized, a simple hydrolysis step, either acidic or basic, would yield the final this compound. Care must be taken during basic hydrolysis to avoid the retro-Henry reaction of the trinitroethyl group. rsc.org

Green Chemistry Principles and Scalability in this compound Synthesis

The synthesis of energetic materials like this compound presents unique challenges in the context of green chemistry and scalability due to the inherent hazards of the materials involved.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govjetir.orgpnas.org In the context of synthesizing this energetic compound, key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Designing Safer Chemicals: While the target molecule is inherently energetic, the synthetic pathway should be designed to handle less hazardous intermediates where possible. acs.org

The scalability of any synthetic route for an energetic material is a major concern. acs.orgyoutube.com Key factors to consider include:

Thermal Stability of Intermediates: Understanding the thermal properties of all intermediates to prevent runaway reactions.

Exothermicity of Reactions: Quantifying the heat generated during each synthetic step to ensure adequate cooling and control.

Process Safety: Implementing robust safety protocols and engineering controls to mitigate the risks of explosion or detonation.

The synthesis of energetic materials should ideally involve the introduction of the energetic moiety as late as possible in the synthetic sequence to minimize the risks associated with handling explosive intermediates. acs.org

Derivatization and Functionalization of 2,2,2 Trinitroethoxy Acetic Acid

Synthesis of Carboxyl Group Derivatives of (2,2,2-Trinitroethoxy)acetic Acid

The carboxyl group of this compound is a prime site for chemical modification, enabling the creation of various functional derivatives with tailored properties.

Formation of Esters, Acid Chlorides, Amides, and Nitriles

A range of derivatives of this compound, including esters, the acid chloride, the amide, and the nitrile, have been synthesized. molaid.com

Esters: Esterification of this compound can be achieved with various alcohols, including simplest alcohols and polynitro alcohols. molaid.com These reactions are typically catalyzed by acids.

Acid Chlorides: The acid chloride of this compound is a key intermediate for the synthesis of other derivatives. molaid.com It can be prepared by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). libretexts.orgchemicalbook.com

Amides: The amide of this compound is synthesized from the corresponding acid chloride. molaid.com Amides can also be prepared directly from carboxylic acids using reagents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Nitriles: The nitrile derivative of this compound has been successfully synthesized. molaid.com The conversion of primary amides to nitriles can be accomplished through dehydration using reagents like triflic anhydride. thieme-connect.de

Table 1: Key Carboxyl Group Derivatives of this compound and Their Synthesis Methods

| Derivative | General Synthesis Method | Reagents |

| Esters | Esterification | Alcohols, Acid Catalyst |

| Acid Chloride | Chlorination | Thionyl Chloride (SOCl₂) |

| Amides | From Acid Chloride or Direct Amidation | Acid Chloride, Amines or Carboxylic Acid, DCC |

| Nitrile | Dehydration of Amide | Triflic Anhydride |

Alkylation and Acylation Strategies

Alkylation and acylation reactions offer further avenues for modifying this compound and its derivatives, although specific examples for this compound are not extensively detailed in the provided search results. However, general principles of these reactions can be applied.

Alkylation: The malonic ester synthesis provides a classic example of alkylating a molecule at the α-position to a carboxyl group. masterorganicchemistry.comyoutube.com This involves the deprotonation of the α-carbon to form an enolate, followed by nucleophilic attack on an alkyl halide. masterorganicchemistry.com

Acylation: Acylation of alcohols with acid anhydrides is a common method for ester synthesis and can be promoted by catalysts like 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl). organic-chemistry.org Carboxylic acids themselves can be used as acylating agents in the presence of strong acids. researchgate.net

Incorporation of the (2,2,2-Trinitroethoxy)acetate Moiety into Advanced Molecular Architectures

The (2,2,2-trinitroethoxy)acetate unit is a valuable building block for constructing more complex and energetic molecules.

Construction of Polynitro Alcohols and Related Compounds

Methods have been developed for synthesizing this compound by the oxidation of 2,2,2-trinitroethyl ethers of allylic alcohol or ethylene (B1197577) glycol. molaid.com The resulting acid and its derivatives can then be used to create esters with polynitro alcohols. molaid.com

Integration into Heterocyclic Systems (e.g., Triazines)

The (2,2,2-trinitroethoxy) group has been successfully incorporated into heterocyclic structures, notably triazines. One such compound, 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, has been synthesized and studied. preprints.org The synthesis of such compounds can involve the reaction of a suitable triazine precursor with (2,2,2-trinitroethoxy)acetyl chloride.

Tailoring Molecular Structure for Enhanced Energetic Performance

The derivatization and functionalization of this compound are primarily driven by the goal of creating new energetic materials with improved performance characteristics, such as increased density, higher detonation velocity, and enhanced thermal stability. The introduction of multiple nitro groups and the creation of compact, highly nitrated structures are key strategies in this endeavor. The synthesis of polynitro alcohol esters and the incorporation of the (2,2,2-trinitroethoxy)acetate moiety into energetic heterocyclic rings like triazines are direct applications of this principle.

Research on 2,2,2 Trinitroethoxy Acetic Acid in High Energy Density Materials

Exploratory Research on (2,2,2-Trinitroethoxy)acetic Acid as a Component of High Energy Density Materials (HEDMs)

The exploration of this compound as a viable component in HEDMs is primarily documented in the aforementioned 1991 study. This research is noted in subsequent scientific literature, indicating its relevance to the field. The compound's structure, featuring a trinitroethoxy group, suggests potential energetic properties worthy of investigation for applications in explosives and propellants.

Investigation as a Potential Oxidizer in Energetic Formulations

The molecular structure of this compound, containing a high percentage of oxygen due to the nitro groups, inherently suggests its potential as an oxidizer in energetic formulations. In such a role, it would provide the oxygen necessary for the combustion of fuel components within an explosive or propellant matrix. However, detailed studies and performance data from its use as an oxidizer are not readily found in open literature.

Comparative Analysis with Benchmark Energetic Compounds

A thorough comparative analysis of this compound with benchmark energetic compounds like RDX, HMX, and TNT is not extensively available in the public domain. Such an analysis would typically involve comparing key performance parameters as shown in the table below. While the presence of the trinitro group suggests high energy, the impact of the acetic acid moiety on its explosive power and sensitivity would require specific experimental data.

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) |

| This compound | C4H3N3O8 | Data not available | Data not available |

| RDX | C3H6N6O6 | 1.82 | 8750 |

| HMX | C4H8N8O8 | 1.91 | 9100 |

| TNT | C7H5N3O5 | 1.65 | 6900 |

| Note: Data for this compound is not available in the reviewed literature. |

Applications and Performance in Energetic Systems

Specific applications and performance data for this compound in energetic systems are not well-documented in the available literature. The potential uses are inferred from its chemical structure.

Development in Propellant Compositions (e.g., Rocket and Gun Propellants)

While the high oxygen content of this compound makes it a theoretical candidate for solid propellant compositions, there is a lack of published research on its actual incorporation and performance in rocket or gun propellants. Its effectiveness would depend on factors such as its heat of formation, contribution to specific impulse, and compatibility with binders and other propellant ingredients.

Studies in Explosive Formulations and Initiating Systems

Similarly, detailed studies on the use of this compound in explosive formulations or as an initiating system are not found in the surveyed literature. Its utility in such applications would be determined by its detonation velocity, pressure, and sensitivity to initiation by shock or friction.

Structure-Performance Relationships in this compound and its Energetic Derivatives

The relationship between the chemical structure of this compound and its energetic performance is a key area for scientific inquiry. The trinitroethoxy group is a known energetic plasticizer, and its combination with a carboxylic acid functional group presents a unique molecular architecture. Research into its derivatives could potentially lead to new energetic materials with tailored properties. For instance, the synthesis of ester or salt derivatives of the carboxylic acid group could significantly alter the compound's density, thermal stability, and energetic output. However, extensive research on such derivatives and their structure-performance relationships is not apparent in the available scientific literature.

Computational and Theoretical Investigations of 2,2,2 Trinitroethoxy Acetic Acid and Its Derivatives

Quantum Chemical Calculations of Thermochemical Properties

Quantum chemical calculations are indispensable tools for predicting the fundamental thermochemical properties of new energetic molecules, providing crucial data for subsequent performance and stability assessments.

The general approach involves optimizing the molecular geometry and calculating the total energy of the molecule. The heat of formation can then be estimated using isodesmic reactions or other established theoretical protocols. For instance, the heat of formation of various energetic compounds has been successfully calculated using semi-empirical methods like AM1, PM3, and MNDO, and compared with experimental values where available. researchgate.net

Table 1: Predicted Thermochemical Properties of an Analogous Trinitroethyl Compound (Note: Data for a representative analogous compound, as specific data for (2,2,2-Trinitroethoxy)acetic acid is not available in the searched literature.)

| Compound | Method | Predicted Enthalpy of Formation (kJ/mol) |

| N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | DFT | Data not specified in abstract mdpi.com |

Further research is required to obtain specific predicted values for the title compound.

Analysis of the electronic structure provides insights into the stability and reactivity of an energetic molecule. Key aspects include the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. In energetic compounds, a positive electrostatic potential is often associated with sensitivity to initiation, while the HOMO-LUMO gap can be an indicator of chemical reactivity and stability.

For molecules containing the trinitroethoxy group, the high concentration of electronegative nitro groups significantly influences the electronic structure, leading to a highly electron-deficient character. This is a desirable feature for energetic materials as it contributes to a high oxygen balance. Studies on related compounds, such as energetic ethers of 1,2,4,5-tetrazines, have highlighted the importance of achieving a good oxygen balance for high performance. nih.gov A detailed computational analysis of this compound would likely reveal a significant polarization of charge, with negative charge localized on the nitro groups and positive potential around the ethyl and acetic acid backbone.

Prediction and Simulation of Detonation Parameters

The performance of an explosive is characterized by its detonation parameters, including detonation velocity, pressure, energy, and temperature. Computational codes that model the detonation process are essential for predicting these properties for new and uncharacterized energetic materials.

Thermochemical codes like EXPLO5 are widely used to predict the detonation parameters of energetic materials. csir.co.zaresearchgate.netrsc.orgmatec-conferences.org These codes utilize the chemical composition, density, and heat of formation of the explosive to calculate the properties of the detonation products at the Chapman-Jouguet (C-J) point, where the detonation wave propagates at a steady velocity. The calculations are based on thermodynamic equilibrium and equations of state for the detonation products. mueller-instruments.de

While specific EXPLO5 calculations for this compound are not published, the performance of energetic materials containing the trinitroethyl group has been computationally assessed. For example, new polynitro compounds featuring the trinitroethyl functionality have been synthesized and their detonation velocities and pressures calculated, showing promising energetic properties. rsc.org Research on trinitroethyl hydrazides of dicarbonic acids also utilized the EXPLO5 program to calculate detonation parameters. uni-muenchen.de

Table 2: Calculated Detonation Parameters for Analogous Trinitroethyl Compounds using EXPLO5 (Note: Data for representative analogous compounds, as specific data for this compound is not available in the searched literature.)

| Compound Class | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| Polynitro compounds with trinitroethyl group | 7368–8749 | 21.4–36.1 | rsc.org |

| Trinitroethyl hydrazides of dicarbonic acids | Not specified | Not specified | uni-muenchen.de |

These studies indicate that the presence of the trinitroethyl group generally leads to high predicted detonation velocities and pressures, suggesting that this compound would also exhibit significant energetic performance.

The explosion energy, or heat of detonation, represents the total energy released during the detonation process. It is a key factor in determining the work capacity of an explosive. The detonation temperature is the temperature reached by the detonation products and is an important parameter for understanding the chemical processes occurring in the reaction zone.

Thermochemical codes like EXPLO5 can also simulate the explosion energy and temperature. researchgate.netmatec-conferences.org These simulations are based on the first law of thermodynamics and the calculated composition of the detonation products. The energy of explosion is often correlated with the Gurney energy, which is a measure of the ability of an explosive to accelerate a surrounding metal casing. researchgate.net For new compounds like this compound, these simulations would be crucial for a comprehensive assessment of their energetic potential.

Mechanistic Studies and Reaction Pathway Modeling

Understanding the decomposition mechanism of an energetic material is vital for assessing its stability, sensitivity, and combustion behavior. Computational modeling can be used to explore potential reaction pathways, identify the initial steps of decomposition, and calculate the activation energies for these processes.

For compounds containing the trinitroethyl group, the C-NO2 and O-NO2 bonds are often the weakest links and are likely to be the initial sites of decomposition. The decomposition of related compounds, such as 2,2,2-trinitroethanol (B8594733), is known to proceed through the formation of formaldehyde (B43269) and trinitromethane. uni-muenchen.de The presence of the acetic acid moiety in this compound introduces additional potential reaction pathways, including decarboxylation.

Computational studies on the decomposition of other energetic materials, such as nitramines, have shown that bond dissociation energies can be calculated to predict the initial trigger linkages in the decomposition process. d-nb.info A similar approach could be applied to this compound to elucidate its thermal decomposition mechanism.

Molecular Dynamics and Crystal Structure Simulations

Analysis of Intermolecular Interactions and Crystal Packing Density

Expected Intermolecular Interactions:

The primary intermolecular interactions anticipated in the crystal structure of this compound include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This will likely lead to the formation of strong O-H···O hydrogen bonds, which often result in the formation of dimeric or catemeric supramolecular synthons. These synthons are a dominant feature in the crystal structures of many carboxylic acids.

C-H···O Interactions: The presence of multiple oxygen atoms in the nitro groups and the ether linkage provides numerous acceptor sites for weak C-H···O hydrogen bonds. The methylene (B1212753) hydrogens adjacent to the ether oxygen and the trinitromethyl group can act as donors. These interactions, although weaker than conventional hydrogen bonds, are known to play a significant role in the crystal packing of nitro compounds. figshare.com

π-Hole Interactions: The nitrogen atoms of the nitro groups are characterized by a region of positive electrostatic potential, known as a π-hole. These can engage in attractive interactions with electron-rich regions of adjacent molecules, such as the lone pairs on oxygen atoms. researchgate.net This type of interaction is increasingly recognized as an important factor in the crystal engineering of energetic materials. researchgate.net

Van der Waals Forces: Dispersion forces, although non-directional, will also contribute significantly to the crystal packing, particularly in regions of the molecule that are not involved in more specific interactions.

The interplay of these interactions will determine the final crystal packing arrangement. The strong hydrogen bonding from the carboxylic acid group will likely be a primary organizing force, while the C-H···O and π-hole interactions will provide additional stabilization and influence the finer details of the molecular arrangement.

Crystal Packing Density:

The crystal packing density is a critical parameter for energetic materials, as it directly correlates with detonation velocity and pressure. High packing efficiency is a key goal in the design of new energetic compounds. For this compound, the presence of the flexible ether linkage might lead to a less dense packing compared to more rigid molecules. However, the numerous nitro groups and the potential for extensive hydrogen bonding could counteract this effect.

Computational crystal structure prediction (CSP) methods, often combining force-field-based searches with density functional theory (DFT) optimizations, are powerful tools for predicting the most stable crystal structures and their corresponding densities. rsc.orgsoton.ac.uksoton.ac.uk While a specific CSP study for this compound has not been reported, we can look at the densities of analogous energetic materials to estimate a likely range.

| Compound | Functional Groups | Predicted/Experimental Density (g/cm³) | Reference |

|---|---|---|---|

| 2,4,6-trinitropyridine-1-oxide (TNPyO) | Nitro, N-oxide | 1.875 (Experimental) | researchgate.net |

| 1,3,5-Trinitro-hexahydro-1,3,5-triazin-2(1H)-one (Keto-RDX) | Nitro, Carbonyl | 1.933 (Experimental) | researchgate.net |

| N-trinitroethyl-substituted aminofurazans | Trinitroethyl, Furazan | 1.82 - 1.87 (Experimental) | rsc.org |

| 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) | Amino, N-oxide | 1.859 (Predicted) | soton.ac.uk |

The densities of these related compounds suggest that this compound is likely to have a density in the range of 1.8 to 1.9 g/cm³. The flexible ether bridge may prevent it from achieving the highest densities seen in some purely cyclic or aromatic energetic materials.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Expected Strength | Structural Influence |

|---|---|---|---|---|

| Hydrogen Bonding (O-H···O) | Carboxylic Acid (-OH) | Carboxylic Acid (C=O), Ether (-O-) | Strong | Primary structural motif (e.g., dimers) |

| C-H···O Interactions | Methylene (-CH2-) | Nitro (-NO2), Carbonyl (C=O) | Weak to Moderate | Secondary packing stabilization |

| π-Hole Interactions | Nitro (-NO2) Nitrogen | Oxygen atoms (Nitro, Carbonyl, Ether) | Moderate | Directional packing influence |

| Dipole-Dipole Interactions | Nitro (-NO2) | Nitro (-NO2) | Moderate | Overall lattice energy |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Weak | Non-specific packing contribution |

Future Research Directions and Emerging Trends in 2,2,2 Trinitroethoxy Acetic Acid Research

Exploration of Novel (2,2,2-Trinitroethoxy)acetic Acid Derivatives with Tailored Performance

A significant area of future research lies in the synthesis and characterization of novel derivatives of this compound. The goal is to tailor the performance of these energetic materials by introducing various functional groups and structural modifications. The incorporation of the trinitroethoxy moiety into different molecular backbones is a key strategy being explored.

Recent studies have demonstrated the successful synthesis of trinitroethoxytriazines, which represent the first instances of incorporating the trinitroethoxy group into a heteroaromatic ring. rsc.org This was achieved through a multicomponent reaction involving 2,4,6-trichloro-1,3,5-triazine, potassium trinitromethane, and trinitroethanol, yielding 2,4-bis(2,2,2-trinitroethoxy)-6-trinitromethyl-1,3,5-triazine. rsc.org This initial compound serves as a versatile platform for further derivatization through sequential nucleophilic substitution. rsc.org This approach has led to the creation of a series of trinitroethoxytriazines with diverse functionalities, including the fully substituted 2,4,6-tris(2,2,2-trinitroethoxy)-1,3,5-triazine. rsc.org

The performance of these novel derivatives has been evaluated through both computational methods and experimental measurements. Calculated energetic performances of these trinitroethoxytriazines have shown them to be superior to their aliphatic trinitroethoxy counterparts. rsc.org Key properties such as impact sensitivity and ignition points have been measured, providing valuable data for assessing their potential applications. rsc.org The exploration of different substituents allows for the fine-tuning of properties such as density, oxygen balance, and thermal stability, which are critical for the performance of energetic materials.

Future work in this area will likely focus on expanding the library of this compound derivatives by exploring a wider range of core structures and functional groups. The aim is to establish clear structure-property relationships that will guide the rational design of new energetic materials with precisely tailored performance characteristics for specific applications.

Integration of this compound Moieties into Next-Generation Multifunctional Materials

Another promising research direction is the incorporation of this compound moieties into the backbone of next-generation multifunctional materials. This approach aims to create advanced materials that not only possess high energy content but also exhibit other desirable properties, such as specific mechanical characteristics or tailored decomposition behavior.

Future research will likely involve the synthesis of polymers and plasticizers containing the this compound unit. These energetic polymers could be used to create more powerful and efficient propellant formulations. The development of such materials requires a deep understanding of their chemical compatibility with other propellant ingredients and their long-term stability. The straightforward preparation of trinitroethoxy ethers highlights their potential as valuable components in new, environmentally friendlier, and high-performing nitrogen and oxygen-rich materials. rsc.org

Advancements in Sustainable and Efficient Synthetic Routes for Energetic this compound Analogs

The synthesis of energetic materials often involves hazardous reagents and produces significant waste. A key emerging trend is the development of more sustainable and efficient synthetic methods. rsc.orgresearchgate.net This "green chemistry" approach is crucial for reducing the environmental impact and improving the safety of producing energetic compounds like this compound and its analogs.

Future research will focus on developing cleaner and more efficient synthetic pathways. This includes the use of less hazardous nitrating agents. For instance, dinitrogen pentoxide (N₂O₅) is being explored as a more efficient and environmentally benign nitrating agent compared to traditional mixed acids. researchgate.net Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and improve yields for energetic materials. researchgate.net

| Synthesis Approach | Potential Advantages for this compound Analogs |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced safety. researchgate.net |

| Use of Dinitrogen Pentoxide (N₂O₅) | More efficient and cleaner nitrating agent, reducing acid waste. researchgate.net |

| Aqueous Synthesis Routes | Eliminates the need for hazardous organic solvents, simpler workup. google.com |

| Flow Chemistry | Improved safety and control over highly exothermic reactions. |

Development of Predictive Models for Energetic Properties Based on Molecular Structure

The experimental synthesis and testing of new energetic materials is a time-consuming, expensive, and potentially hazardous process. Therefore, the development of accurate predictive models based on molecular structure is a critical area of research. These computational tools allow for the rapid screening of virtual compound libraries to identify promising candidates for synthesis. dtic.milresearchgate.net

Computational chemistry, particularly methods like Density Functional Theory (DFT), is widely used to predict key properties of energetic materials, including their heat of formation, density, detonation velocity, and detonation pressure. mdpi.commdpi.com These calculations provide valuable insights into the performance of a molecule before it is synthesized. For instance, the solid-state heat of formation is a crucial parameter for predicting the energy release of a compound. frontiersin.org

More recently, machine learning (ML) has emerged as a powerful tool for developing quantitative structure-property relationship (QSPR) models. umd.eduacs.org These models are trained on large datasets of known energetic materials and can predict the properties of new compounds with high accuracy. nih.govnih.gov Various molecular descriptors, which are numerical representations of a molecule's structure, are used as inputs for these models. chemrxiv.orgresearchgate.net

Future research will focus on developing more sophisticated and accurate predictive models. This includes the use of advanced machine learning algorithms and the development of more descriptive molecular features. mdpi.com These models will be instrumental in the de novo design of this compound derivatives with optimized properties, accelerating the discovery of next-generation energetic materials. acs.org

| Predictive Modeling Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of fundamental properties like heat of formation, density, and bond dissociation energies. mdpi.comd-nb.info |

| Quantitative Structure-Property Relationship (QSPR) | Predicting properties such as impact sensitivity and thermal stability based on molecular descriptors. researchgate.netresearchgate.net |

| Machine Learning (ML) | Rapid screening of large virtual libraries of derivatives to identify candidates with desired performance. mdpi.comacs.orgnih.gov |

| Molecular Dynamics (MD) | Simulating decomposition pathways and understanding sensitivity mechanisms. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for (2,2,2-Trinitroethoxy)acetic acid, and how can purity be optimized?

A stepwise synthesis is recommended:

- Step 1 : Nitration of ethoxyethanol precursors using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce trinitro groups.

- Step 2 : Coupling with chloroacetic acid via nucleophilic substitution (e.g., using NaH in THF at 60°C for 12 hours).

- Purification : Recrystallization from ethanol/water (1:3 v/v) or silica gel chromatography (eluent: ethyl acetate/hexane). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm ethoxy linkage (δ 3.5–4.5 ppm) and acetic acid protons (δ 2.5–3.0 ppm).

- FT-IR : Peaks at 1720–1740 cm⁻¹ (C=O stretch) and 1530–1560 cm⁻¹ (NO₂ asymmetric stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (theoretical m/z for C₄H₅N₃O₈: ~222.0) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis.

- Storage : In airtight containers at 2–8°C, away from reducing agents or heat sources (risk of exothermic decomposition).

- Emergency Measures : Neutralize spills with calcium carbonate; rinse skin/eyes with water for 15 minutes .

Q. How can researchers assess the compound’s stability under laboratory conditions?

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to detect decomposition thresholds.

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via UV-Vis spectroscopy .

Q. What solvent systems are compatible with this compound?

- Polar aprotic solvents : DMSO, DMF (ideal for reactions).

- Aqueous buffers : Use pH >5 to minimize ester hydrolysis. Avoid chlorinated solvents (risk of nitro group interactions) .

Advanced Research Questions

Q. What are the potential decomposition pathways of this compound under oxidative or reductive conditions?

- Oxidative : Nitro groups may form nitric oxide (NO) radicals, detectable via EPR spectroscopy.

- Reductive : Catalytic hydrogenation (Pd/C, H₂) can reduce nitro groups to amines, altering toxicity profiles. Monitor intermediates via LC-MS .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to map electrostatic potential surfaces (EPS) and predict nucleophilic/electrophilic sites.

- MD Simulations : Assess solvation dynamics in water/DMSO mixtures using GROMACS .

Q. What mechanistic insights explain the compound’s interaction with biological macromolecules?

- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase (Ellman’s assay) or cytochrome P450 (fluorometric kits).

- Molecular Docking : AutoDock Vina to simulate binding with active sites (e.g., nitro groups forming H-bonds with serine residues) .

Q. How does this compound perform in high-energy material formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.